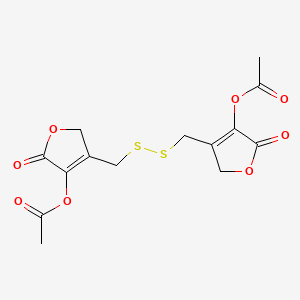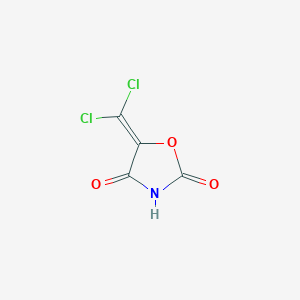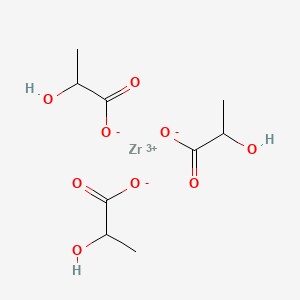
2-hydroxypropanoate;zirconium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxypropanoate;zirconium(3+) is a coordination compound formed by the interaction of zirconium ions with 2-hydroxypropanoic acid. Zirconium is a transition metal known for its high resistance to corrosion and its ability to form stable complexes with various ligands. 2-hydroxypropanoic acid, also known as lactic acid, is an organic acid commonly found in various biological systems. The combination of these two components results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxypropanoate;zirconium(3+) typically involves the reaction of zirconium salts, such as zirconium oxychloride or zirconium acetate, with 2-hydroxypropanoic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
ZrOCl2+3C3H6O3→Zr(C3H5O3)3+2HCl
Industrial Production Methods
In industrial settings, the production of 2-hydroxypropanoate;zirconium(3+) involves the use of large-scale reactors where zirconium salts and 2-hydroxypropanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize the yield of the desired product. The resulting solution is then subjected to purification processes, such as filtration and crystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxypropanoate;zirconium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Under reducing conditions, the zirconium ion can be reduced to lower oxidation states.
Substitution: The 2-hydroxypropanoate ligand can be substituted with other ligands, such as acetate or chloride, to form different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂) and carbon dioxide (CO₂).
Reduction: Reduced zirconium species and lactic acid.
Substitution: Various zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
2-hydroxypropanoate;zirconium(3+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its stability and resistance to corrosion.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropanoate;zirconium(3+) involves the coordination of zirconium ions with the carboxylate and hydroxyl groups of 2-hydroxypropanoic acid. This coordination stabilizes the zirconium ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and proteins, through coordination bonds, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxypropanoic acid (lactic acid): A simple organic acid with similar chemical properties but without the coordination with zirconium.
Zirconium acetate: Another zirconium complex with acetate ligands instead of 2-hydroxypropanoate.
Zirconium oxychloride: A common zirconium salt used in various industrial applications.
Uniqueness
2-hydroxypropanoate;zirconium(3+) is unique due to its combination of zirconium’s stability and resistance to corrosion with the biological relevance of 2-hydroxypropanoic acid
Propiedades
Número CAS |
63919-14-2 |
|---|---|
Fórmula molecular |
C9H15O9Zr |
Peso molecular |
358.43 g/mol |
Nombre IUPAC |
2-hydroxypropanoate;zirconium(3+) |
InChI |
InChI=1S/3C3H6O3.Zr/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
RVAOABFCVMSQPB-UHFFFAOYSA-K |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
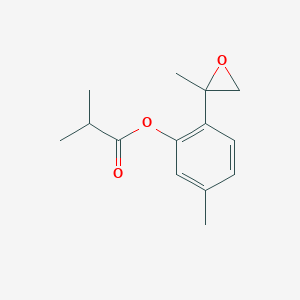
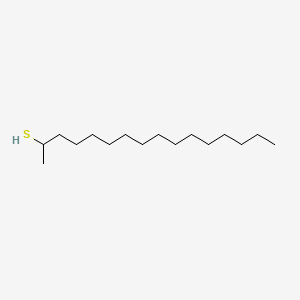
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
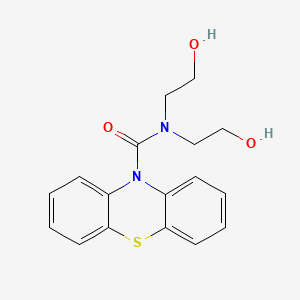
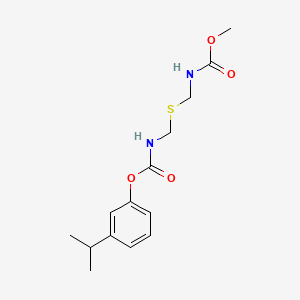
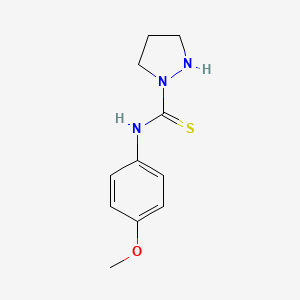

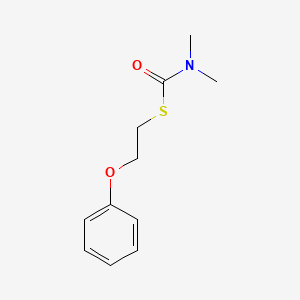
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
